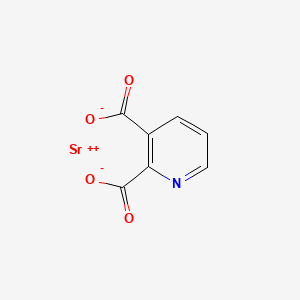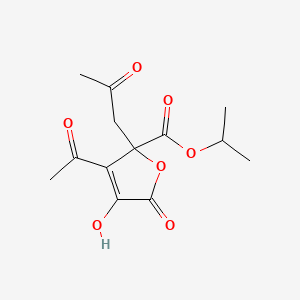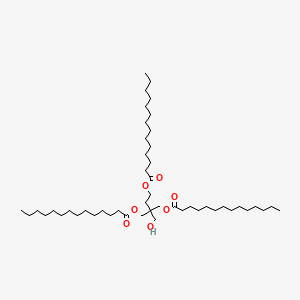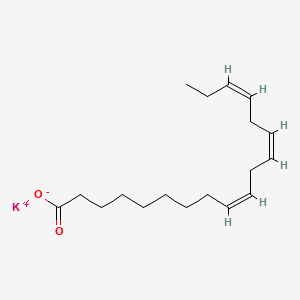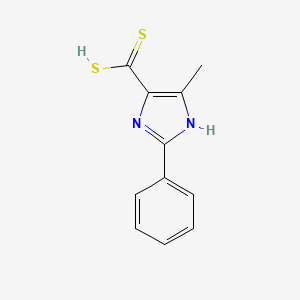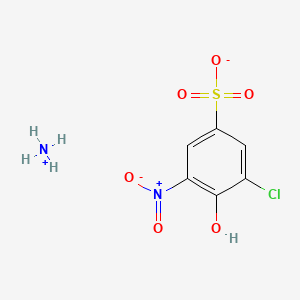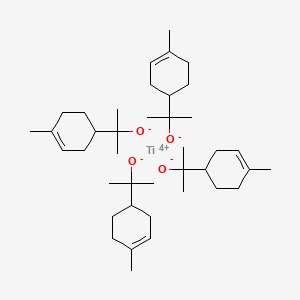
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) typically involves the reaction of terpineol with a titanium precursor. One common method is the reaction of terpineol with titanium tetrachloride (TiCl4) in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C10H18O+TiCl4+Base→2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the desired product, such as distillation or crystallization.
化学反应分析
Types of Reactions
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to form titanium metal.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while reduction could produce titanium metal or lower oxidation state titanium compounds.
科学研究应用
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions requiring titanium-based catalysts.
Material Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance materials and as a precursor for other titanium-based compounds.
作用机制
The mechanism by which 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) exerts its effects involves coordination chemistry. The titanium center can coordinate with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
相似化合物的比较
Similar Compounds
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol (Terpineol): The parent compound, used in the synthesis of the titanium complex.
Titanium Tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Uniqueness
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) is unique due to its specific combination of terpineol and titanium, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to act as a versatile catalyst and its potential in material science and biomedical applications highlight its uniqueness.
属性
CAS 编号 |
38827-07-5 |
|---|---|
分子式 |
C40H68O4Ti |
分子量 |
660.8 g/mol |
IUPAC 名称 |
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) |
InChI |
InChI=1S/4C10H17O.Ti/c4*1-8-4-6-9(7-5-8)10(2,3)11;/h4*4,9H,5-7H2,1-3H3;/q4*-1;+4 |
InChI 键 |
HYSNKULDWCHRRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




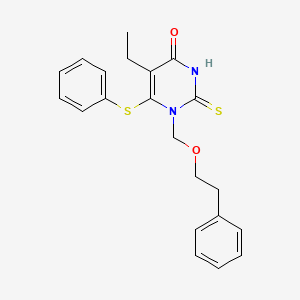
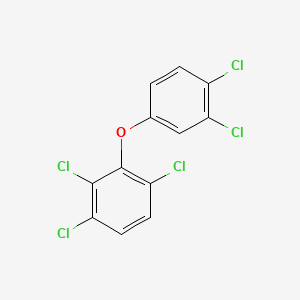
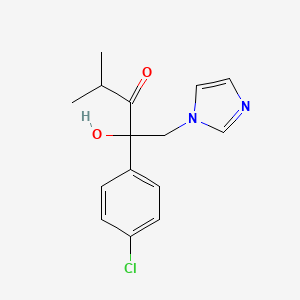

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
